molecular formula C20H14F2N4O3S B2659735 N-(2,4-difluorobenzyl)-2-(2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1421529-96-5

N-(2,4-difluorobenzyl)-2-(2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No. B2659735
M. Wt: 428.41
InChI Key: IALFFUWHYABTMR-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound can be synthesized from readily available starting materials.



Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactivity of the compound with various reagents and under different conditions.



Physical And Chemical Properties Analysis

This would involve determining properties like melting point, boiling point, solubility, stability, etc.


Scientific Research Applications

Novel Synthesis and Antitumor Evaluation

A study focused on the synthesis of different heterocyclic derivatives, including ones related to the compound , showed that these compounds revealed high inhibitory effects against various human cancer cell lines. This study indicates the potential application of these compounds in antitumor therapies (H. Shams et al., 2010).

Src Kinase Inhibitory and Anticancer Activities

Research on similar compounds, particularly focusing on the role of pyridine ring and N-benzyl substitution, showed inhibitory activities against Src kinase. This kinase is significant in cancer development, indicating the compound's potential in cancer treatment (Asal Fallah-Tafti et al., 2011).

Metal–Organic Frameworks for Dye Adsorption

A novel metal-organic framework (MOF) containing similar structural components was synthesized for effectively removing anionic dye from aqueous solutions. This suggests the compound's utility in environmental applications, particularly in water purification (Lun Zhao et al., 2020).

Antimicrobial and Hemolytic Activity

Compounds structurally related to the query compound were prepared and screened for antimicrobial and hemolytic activity. Most compounds showed activity against selected microbial species, indicating their potential as antimicrobial agents (Samreen Gul et al., 2017).

Antimicrobial Activities

Another study synthesizing new compounds starting from isonicotinic acid hydrazide evaluated their antimicrobial activities, revealing that they showed good or moderate activity against various microbial strains (Hacer Bayrak et al., 2009).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, etc.


Future Directions

This would involve hypothesizing potential applications and further studies based on the known properties of the compound.


Please consult with a professional chemist or a relevant expert for a detailed analysis of this compound. It’s also important to note that working with chemicals should always be done following appropriate safety measures.


properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-2-[2-oxo-5-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O3S/c21-15-3-1-12(16(22)7-15)8-23-17(27)10-26-9-13(2-4-18(26)28)20-24-19(25-29-20)14-5-6-30-11-14/h1-7,9,11H,8,10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALFFUWHYABTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorobenzyl)-2-(2-oxo-5-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

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